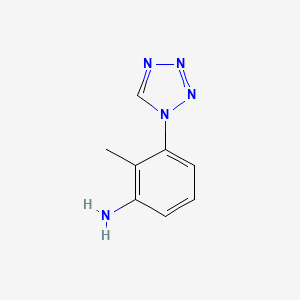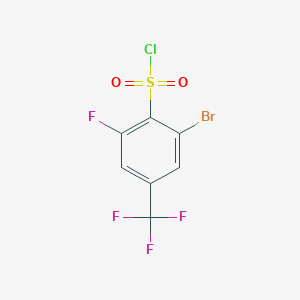
2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H2BrClF4O2S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonyl chloride core. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as sulfonylating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent moisture and other contaminants from affecting the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar sulfonylation reactions but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic aromatic substitution: The bromine and fluorine substituents on the benzene ring can participate in further electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Electrophilic aromatic substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions to introduce additional substituents onto the benzene ring.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic aromatic substitution: Products include brominated, chlorinated, and nitrated derivatives of the original compound.
Scientific Research Applications
2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The bromine and fluorine substituents on the benzene ring can also influence the reactivity and selectivity of the compound in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2,3,4-Trifluorobenzenesulfonyl chloride
Uniqueness
2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic applications where specific reactivity patterns are desired .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O2S/c8-4-1-3(7(11,12)13)2-5(10)6(4)16(9,14)15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIOGIUZHWFGAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
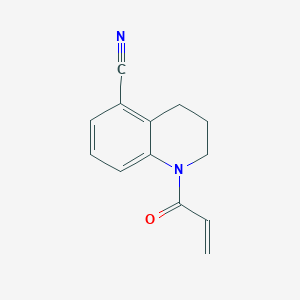

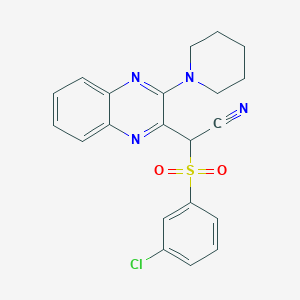
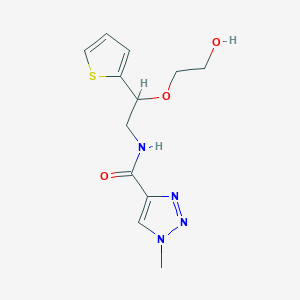
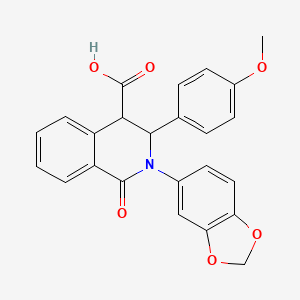
![[2-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-formylbenzoate](/img/structure/B2773490.png)
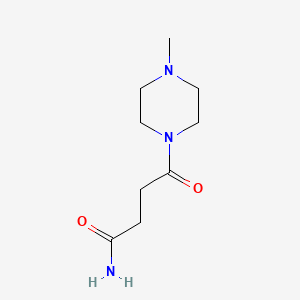
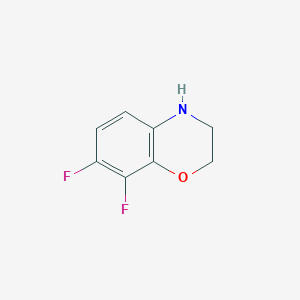
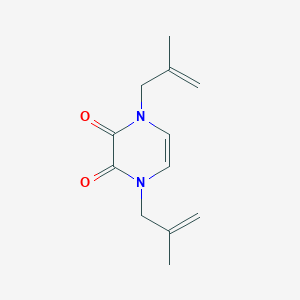
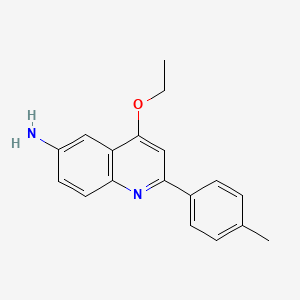
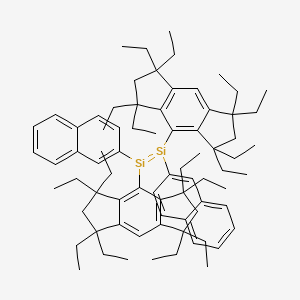
![N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2773502.png)
![1-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2773505.png)
